4-Phenanthryl sulfate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9O4S- |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
phenanthren-4-yl sulfate |
InChI |
InChI=1S/C14H10O4S/c15-19(16,17)18-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,15,16,17)/p-1 |
InChI Key |
NGHHMZVUHHGUQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Contextualizing Polycyclic Aromatic Hydrocarbon Metabolites and Conjugates
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds that are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials like coal, oil, gas, and wood. preprints.org Due to their potential to cause harmful effects, including carcinogenicity, understanding their metabolic fate in organisms is of significant scientific interest. nih.gov
When PAHs enter a living system, they undergo a series of biochemical reactions, collectively known as biotransformation. encyclopedia.pub This process typically occurs in two phases. In Phase I, enzymes such as cytochrome P450 introduce or expose functional groups (like hydroxyl groups) on the PAH molecule, making it more reactive. encyclopedia.pubresearchgate.net In Phase II, these modified PAHs, now called metabolites, are joined with endogenous molecules in a process called conjugation. researchgate.net This results in the formation of conjugates, such as glucuronides and sulfate (B86663) esters, which are more water-soluble and can be more easily excreted from the body. researchgate.netcdc.gov Phenanthrene (B1679779), a three-ring PAH, is often used as a model compound in these studies. asm.org
Significance of Sulfate Esters in Biotransformation Pathways
Sulfate (B86663) esters, formed through a process called sulfation or sulfonation, are a major class of Phase II conjugates. nih.govresearchgate.net This reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxylated PAH metabolite. frontiersin.org The enzymes responsible for this transfer are called sulfotransferases (SULTs). frontiersin.org
The formation of sulfate esters like 4-phenanthryl sulfate is a critical detoxification pathway. By adding a highly polar sulfate group, the body converts a lipophilic (fat-soluble) PAH metabolite into a hydrophilic (water-soluble) conjugate. researchgate.net This increased water solubility facilitates its elimination from the body through urine and bile. cdc.gov
However, in some cases, sulfation can also be a bioactivation pathway, leading to the formation of reactive metabolites that can bind to cellular macromolecules like DNA, potentially initiating carcinogenic processes. nih.gov The balance between detoxification and bioactivation is a key area of research in PAH toxicology.
Research Trajectories for Aryl Sulfates
Current research on aryl sulfates, including 4-phenanthryl sulfate (B86663), is moving in several key directions. One major focus is on identifying and characterizing the specific SULT enzymes involved in the sulfation of various PAH metabolites. frontiersin.org Understanding which enzymes are responsible can provide insights into individual differences in PAH metabolism and susceptibility.
Another important research area is the environmental fate of sulfated PAH metabolites. tandfonline.com While often considered excretory end-products, studies have shown that these conjugates can be found in the environment and may be subject to further microbial degradation. nih.govacs.org For instance, some fungi have been shown to produce and further metabolize sulfate conjugates of phenanthrene (B1679779). tandfonline.comnih.gov
Furthermore, there is growing interest in using aryl sulfate metabolites as biomarkers of exposure to PAHs. acs.org Detecting specific sulfate conjugates in urine or other biological samples can provide a non-invasive way to assess an individual's exposure to parent PAH compounds.
Overview of Advanced Methodologies in Sulfate Ester Investigations
Advanced Synthetic Routes for this compound Production
The generation of this compound can be approached through various synthetic strategies, ranging from the construction of the phenanthrene core to the specific functionalization of a pre-existing phenanthrene derivative. The choice of route is often dictated by the availability of starting materials, desired purity, and scalability.
The synthesis of complex organic molecules like this compound often necessitates a multi-step approach, where the target molecule is built sequentially from simpler, commercially available precursors. solubilityofthings.compharmafeatures.com This strategy allows for precise control over the introduction of functional groups and the final molecular architecture. solubilityofthings.com
A logical retrosynthetic analysis for this compound would identify 4-hydroxyphenanthrene as the immediate precursor, which itself can be derived from phenanthrene or synthesized from simpler building blocks. The foundational phenanthrene skeleton can be constructed via classic methods such as the Bardhan-Sengupta phenanthrene synthesis, the Haworth synthesis, or the Pschorr cyclization, which are established routes for creating the tricyclic aromatic system. wikipedia.orgscispace.com
Once the phenanthrene core is obtained, a multi-step sequence would involve its functionalization to introduce a hydroxyl group at the C4 position. This process must be highly regioselective to avoid the formation of other isomers. The resulting 4-hydroxyphenanthrene then serves as the direct precursor for the final sulfonation step to yield this compound. The advantage of this multi-step approach lies in its ability to produce a specific, single isomer, which is crucial for subsequent applications. solubilityofthings.com
The most direct route to this compound involves the sulfonation of its corresponding phenol (B47542), 4-hydroxyphenanthrene. While direct aromatic sulfonation of the parent phenanthrene molecule with sulfuric acid is possible, it typically yields a mixture of 2- and 3-phenanthrenesulfonic acids, making it an unsuitable method for producing the 4-isomer selectively. wikipedia.org
A more optimized and highly selective method involves the reaction of 4-hydroxyphenanthrene with a suitable sulfonating agent. Research has shown that reacting 4-hydroxyphenanthrene with sulfamic acid in a pyridine (B92270) solvent is an effective route to produce the potassium salt of this compound. Optimization of this reaction involves controlling parameters such as temperature, reaction time, and the stoichiometry of the reagents to maximize yield and minimize the formation of by-products.
Table 1: Optimized Synthesis of this compound
| Precursor | Reagent | Solvent | Product |
|---|---|---|---|
| 4-Hydroxyphenanthrene | Sulfamic Acid | Pyridine | This compound (potassium salt) |
This table summarizes a documented synthetic route for this compound.
While the parent phenanthrene molecule is achiral, its derivatives can possess chiral properties, necessitating enantioselective synthesis or chiral resolution to isolate single enantiomers. numberanalytics.com The separation of enantiomers is critical in many fields, as different enantiomers of a chiral compound can exhibit distinct biological activities. numberanalytics.comlibretexts.org
Should a synthetic scheme for a chiral analogue of this compound be required, two primary strategies could be employed: enantioselective synthesis or the resolution of a racemic mixture. Enantioselective synthesis aims to create a specific enantiomer directly using chiral catalysts or auxiliaries. nih.govnih.gov
Alternatively, chiral resolution is a well-established process for separating a 50:50 mixture of enantiomers (a racemate). libretexts.org A common method involves reacting the racemate with an enantiomerically pure chiral resolving agent, such as a chiral acid or base (e.g., (+)-tartaric acid, brucine), to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization or chromatography. numberanalytics.comlibretexts.org After separation, the resolving agent is cleaved to yield the pure, resolved enantiomers.
Modern chromatographic techniques also offer powerful solutions for chiral separations. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. For instance, a Chiralpak IC column is noted as a potential option for resolving enantiomers of phenanthrene-related compounds.
Table 2: General Methods for Chiral Resolution
| Method | Principle | Example Resolving Agents/Phases |
|---|---|---|
| Diastereomeric Salt Formation | A racemic acid/base reacts with a pure chiral base/acid to form separable diastereomeric salts. libretexts.org | (+)-Tartaric acid, (-)-Malic acid, Brucine, Strychnine. libretexts.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. wvu.edu | Chiralpak IC column (polysaccharide-based). |
Purification and Purity Assessment Strategies
Achieving high purity is paramount for the use of this compound in research. A combination of chromatographic and crystallization techniques is typically employed to remove unreacted starting materials, reagents, and any isomeric or by-product impurities.
Chromatography is an indispensable tool for the purification of synthetic products like this compound. ncert.nic.in The choice of technique depends on the scale of the purification and the nature of the impurities.
Flash Column Chromatography: For preparative scale purification, flash chromatography using a solid stationary phase like silica (B1680970) gel is a common first step to separate the target compound from less polar or more polar impurities. orgsyn.orgorgsyn.org The crude reaction mixture is loaded onto the column and eluted with a solvent system of appropriate polarity.
Reversed-Phase Chromatography: Given the polar and ionic nature of the sulfate group, reversed-phase chromatography is particularly effective. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). biotage.com For ionic compounds like sulfates, the chromatographic performance can be significantly improved by adding buffers (e.g., ammonium (B1175870) acetate) to the mobile phase and adjusting the pH. biotage.com This helps to ensure consistent ionization state and leads to sharper, more symmetrical peaks.
Solid-Phase Extraction (SPE): SPE is often used for sample clean-up or pre-concentration. For this compound, C18 cartridges can be used to isolate the compound from a crude mixture before further purification or analysis.
Table 3: Chromatographic Techniques for Purifying Phenanthrene Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | Preparative scale purification of organic synthesis products. orgsyn.orgorgsyn.org |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | Analytical separation and final purification. |
| Solid-Phase Extraction (SPE) | C18 | Methanol, Water | Sample clean-up and isolation from complex matrices. |
Crystallization is a powerful purification technique for solid compounds based on differences in solubility. mt.com The general principle involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. libretexts.orgpraxilabs.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). libretexts.org
The optimization of a recrystallization process is key to maximizing both yield and purity.
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.comlibretexts.org For polar, ionic compounds like this compound, polar solvents such as water or ethanol, or solvent mixtures, might be appropriate. rochester.edu
Cooling Rate: A slow rate of cooling generally promotes the formation of larger, purer crystals, as it allows the crystal lattice to form in a more ordered manner, excluding impurities. libretexts.orgstackexchange.com Rapid cooling can trap impurities within the crystal structure.
Seeding: Introducing a small, pure crystal of the target compound (a seed crystal) to the cooling solution can initiate crystallization in a controlled manner, which can be critical for obtaining a consistent product and avoiding the formation of oils. mt.comlibretexts.org
After crystallization, the pure crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried. libretexts.orggoogle.com
Quantitative Purity Verification Methodologies
The determination of purity for this compound is critical for its use in research and as a reference standard. A variety of analytical techniques are employed to quantify the compound and identify any impurities, degradation products, or isomers. These methodologies leverage both chromatographic separation and spectroscopic detection.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for both qualitative and quantitative analysis. copernicus.org For quantitative purposes, a Multiple Reaction Monitoring (MRM) transition can be optimized, such as monitoring the transition of the parent ion (m/z 273) to a characteristic sulfate fragment ion (m/z 97). This approach provides high sensitivity and selectivity, enabling the isolation and quantification of this compound even in complex matrices like plasma or tissue homogenates. Sample preparation for such analyses often involves solid-phase extraction (SPE) with C18 cartridges to concentrate the analyte and remove interfering substances.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a non-destructive method for purity assessment without the need for an identical reference standard of the analyte. mdpi.com By using a certified internal standard of known purity, such as dimethyl terephthalate, the absolute purity of this compound can be determined by comparing the integral of a specific proton signal from the analyte with that of the internal standard. mdpi.com Key parameters like pulse angle and relaxation delay (D1) must be carefully optimized to ensure accurate quantification. mdpi.com
Other methods can be adapted for the verification of the sulfate moiety. These include gravimetric analysis, where the sulfate is precipitated as barium sulfate (BaSO₄), which is then filtered, dried, and weighed. ukessays.comscispace.com Titrimetric and turbidimetric methods based on the reaction with barium chloride can also be employed for quantifying sulfate ions, providing an indirect measure of the compound's integrity. scispace.com
The table below summarizes key methodologies for the quantitative purity verification of this compound.
| Methodology | Principle | Key Parameters/Reagents | Application | Reference |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Mobile Phase: Acetonitrile/Water with 0.1% formic acid; Column: C18; MRM Transition: m/z 273 → 97. | High-sensitivity quantification in complex biological matrices. | |
| qNMR | Quantification based on the ratio of integrated NMR signals between the analyte and a certified internal standard. | Internal Standard: Dimethyl terephthalate; Solvent: Deuterated chloroform. | Absolute purity determination without an identical analyte standard. | mdpi.com |
| Gravimetric Analysis | Precipitation of the sulfate ion as insoluble barium sulfate. | Precipitating Agent: Barium chloride (BaCl₂). | Quantification of total sulfate content. | ukessays.com |
| Spectrophotometry | Measurement of light absorbance to quantify degradation. | Light Source: UV-Vis (300-800 nm). | Assessment of photostability. | |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Column: Chiralpak IC; Mobile Phase: Hexane/Isopropanol. | Isomeric purity and resolution of potential enantiomers. |
Derivatization Reactions of the Sulfate Moiety
The sulfate group of this compound is a key functional moiety that can be targeted for chemical modification. Derivatization reactions can alter the compound's physicochemical properties, such as solubility and stability, or prepare it for further synthetic transformations. These reactions primarily involve alkylation and acylation of the sulfate group.
Alkylation and Acylation of Phenanthryl Sulfate
Alkylation of the sulfate ester can be achieved to modify its structure. A documented example is the methylation of this compound. Treatment of the compound with diazomethane (B1218177) in a methanol/ether solvent system results in the formation of 4-methoxyphenanthrene (B94762) sulfate. The success of this reaction is confirmed through subsequent hydrolysis of the product, which yields 4-methoxyphenanthrene. This type of alkylation transforms the anionic sulfate ester into a neutral dialkyl sulfate derivative. Other alkylating agents, such as alkyl halides or protected sulfonate triflates, could potentially be used under appropriate conditions, a strategy employed in the N-alkylation of other heterocyclic systems. google.com
Acylation reactions target the oxygen atoms of the sulfate group. While specific examples for this compound are not extensively documented in the provided literature, the general reactivity of sulfates suggests that acylation is a feasible transformation. Acylating agents like acyl chlorides or anhydrides, often in the presence of a base, could be used to form mixed anhydride (B1165640) derivatives. For instance, reagents such as ethyl chloroformate are used to acylate amine groups on other phenanthrene derivatives, highlighting the availability of such reagents for derivatization. cdnsciencepub.com Friedel-Crafts acylation is a common method for modifying the aromatic rings of phenanthrene but does not directly involve the sulfate moiety. mdpi.com
The table below outlines representative derivatization reactions for the sulfate moiety.
| Reaction Type | Reagent(s) | Product | Significance | Reference |
| Methylation (Alkylation) | Diazomethane (CH₂N₂) in Methanol/Ether | 4-Methoxyphenanthrene sulfate | Converts the anionic sulfate to a neutral derivative; confirms the structure via hydrolysis. |
Stereoselective Derivatization Strategies
Introducing chirality to the phenanthryl sulfate structure can be accomplished through stereoselective reactions. While derivatization directly at the sulfur atom of the sulfate group to create a stereocenter is complex, stereoselectivity is more commonly introduced by modifying other parts of the phenanthrene scaffold while the sulfate group is present. These strategies are crucial for synthesizing enantiomerically pure analogues for biological testing or as chiral ligands.
One approach involves the asymmetric deprotonation of a group attached to the phenanthrene ring, followed by reaction with an electrophile. This strategy has been successfully applied in the synthesis of phenanthroindolizidine alkaloids, where a chiral base complex, such as s-BuLi/(+)-sparteine, is used to enantioselectively deprotonate a position that is then functionalized. rsc.org This principle could be applied to a suitably substituted this compound to introduce a chiral side chain.
Another key strategy is the enantioselective alkylation of a prochiral center on a phenanthrene precursor. For example, in the synthesis of hypoestestatin analogues, Seebach's enantioselective alkylation is a key step for creating a chiral center in a protecting-group-free manner. researchgate.net Similarly, chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations, including reductions and Friedel-Crafts reactions on molecules containing phenanthryl substituents. thieme-connect.comthieme-connect.comunimi.it These catalysts could guide the stereoselective addition of nucleophiles to a derivatized this compound containing an electrophilic center.
Carbonyl addition reactions can also be performed stereoselectively. The addition of a chiral lithiated species to a phenanthryl aldehyde has been shown to produce diastereomeric alcohol intermediates with high selectivity, which can then be cyclized. rsc.org Applying this to a 4-sulfate-phenanthryl aldehyde would yield chiral hydroxylated analogues.
Formation of Complex Phenanthryl Sulfate Analogues
The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures. The sulfate group is often incorporated to enhance water solubility, a desirable property for biologically active molecules. The synthesis of these complex analogues often involves multi-step sequences that build upon the core phenanthrene ring system.
The development of "soft drug" analogues is one such application, where a known drug is modified to include a metabolically sensitive fragment that allows for controlled deactivation. diva-portal.org this compound itself is a metabolite, but its structure could be incorporated into a more complex drug molecule as a promoiety designed to be cleaved in vivo or to confer specific pharmacokinetic properties.
Complex phenanthrene-based natural products, such as phenanthroindolizidine alkaloids, provide a template for synthetic targets. mdpi.comresearchgate.net Synthetic routes to these molecules often involve the construction of the phenanthrene ring followed by the addition of other ring systems. mdpi.com A synthetic strategy could involve starting with 4-hydroxyphenanthrene, performing complex chemical elaborations on the ring system, and then introducing the sulfate group in a late-stage step to produce a water-soluble, complex analogue. For example, methods used in the synthesis of Halichondrin B analogues, which involve numerous steps of protection, coupling, and cyclization, demonstrate the types of complex transformations that can be applied to polycyclic systems. google.com
Furthermore, coupling reactions, such as Suzuki or Negishi couplings, can be used to attach other aromatic or heterocyclic systems to the phenanthrene ring of a suitable precursor to this compound, such as bromo-phenanthryl sulfate. This would lead to the formation of extended, conjugated systems with potentially novel electronic and biological properties. google.com
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Analysis of the basic 1D NMR spectra provides initial but crucial data. In ¹H NMR, the aromatic protons of the phenanthrene ring would exhibit characteristic chemical shifts, typically in the downfield region. Similarly, ¹³C NMR spectroscopy is used to identify the carbon framework, with the carbon atom bonded to the sulfate group (C4) expected to show a significant downfield shift due to the electron-withdrawing nature of the sulfate moiety, likely in the range of δ 120-140 ppm.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 7.90 (d) | 126.5 |
| 2 | 7.65 (t) | 127.0 |
| 3 | 7.75 (d) | 123.0 |
| 4 | - | 148.0 |
| 4a | - | 132.0 |
| 4b | - | 128.5 |
| 5 | 8.70 (d) | 122.5 |
| 6 | 7.60 (t) | 126.8 |
| 7 | 7.70 (t) | 126.9 |
| 8 | 8.65 (d) | 128.8 |
| 8a | - | 131.5 |
| 9 | 7.95 (d) | 125.0 |
| 10 | 7.85 (d) | 129.0 |
| 10a | - | 130.0 |
Two-Dimensional NMR Techniques for Connectivity Mapping
To establish the precise connectivity of atoms in this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental in this regard.
A COSY experiment would reveal the proton-proton (¹H-¹H) coupling network, allowing for the assignment of adjacent protons on the phenanthrene rings. For instance, correlations between H-1 and H-2, H-2 and H-3, and so on, would be observed, confirming the sequence of protons in each aromatic ring.
The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org This is crucial for assigning the ¹³C chemical shift to the corresponding protonated carbon atom.
Finally, the HMBC experiment provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. rsc.org This is particularly useful for identifying quaternary carbons (which are not visible in HSQC) and for connecting different spin systems across the molecule. For example, HMBC correlations from the protons on one ring to the carbons of an adjacent ring would confirm the fused ring structure of the phenanthrene backbone.
Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Proximity
Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons, regardless of whether they are connected through chemical bonds. nih.gov This is a powerful tool for determining the three-dimensional structure and conformation of molecules in solution. The two main NOE experiments are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).
Solid-State NMR Applications in Polymorphism and Conformational Analysis
While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy can provide detailed insights into the structure and dynamics of molecules in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.
For this compound, ssNMR could be used to characterize its crystalline packing and identify any conformational differences that may exist in the solid state compared to the solution state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and line widths in the ssNMR spectra, information about the local environment of each nucleus and the degree of crystallinity can be obtained. While specific studies on this compound are not documented in the provided search results, ssNMR has been applied to the study of other polycyclic aromatic hydrocarbons. nih.gov
Isotopic Labeling and NMR for Mechanistic Insights
Isotopic labeling, where specific atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ³⁴S for ³²S), is a powerful technique that can be used in conjunction with NMR to provide detailed mechanistic insights. nih.gov
In the context of this compound, isotopic labeling could be used to:
Confirm assignments: Synthesizing this compound with a ¹³C label at a specific position would allow for the unambiguous assignment of the ¹³C NMR signal for that position.
Trace metabolic pathways: If studying the formation or further metabolism of this compound, using isotopically labeled precursors can help to track the fate of specific atoms through a reaction sequence.
Probe reaction mechanisms: By observing changes in the NMR spectrum of an isotopically labeled compound during a reaction, it is possible to gain a deeper understanding of the reaction mechanism.
While the synthesis of isotopically labeled this compound has been proposed for tracking sulfate positioning via MS/MS fragmentation, specific NMR studies utilizing this approach were not found in the provided search results.
Advanced Mass Spectrometry for Molecular and Fragment Identification
Mass spectrometry (MS) is a cornerstone technique for the analysis of molecular weight and the determination of the elemental composition of a compound. Advanced MS techniques also provide a wealth of structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry in Elucidating Complex Structures
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, HRMS in negative ion mode has been reported to show a molecular ion peak ([M-H]⁻) at an m/z of 273.0299, which corresponds to the elemental formula C₁₄H₉O₄S⁻.
Tandem mass spectrometry (MS/MS) is a powerful extension of HRMS where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. For sulfated compounds like this compound, a characteristic fragmentation pathway involves the loss of the sulfate group. The fragmentation of sulfated steroids, for example, often results in a prominent product ion at m/z 97, corresponding to the bisulfate anion (HSO₄⁻), and an ion at m/z 80 for SO₃⁻•. A similar fragmentation pattern would be expected for this compound, providing a clear signature for the presence of the sulfate group.
Further fragmentation of the phenanthrene core would yield additional structural information. The fragmentation patterns of the biphenyl (B1667301) rings in related polychlorinated biphenyl sulfates become more complex with an increasing number of substituents, suggesting that the fragmentation of the phenanthrene moiety in this compound would also provide valuable structural clues.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Predicted) | Neutral Loss |
| 273.0299 | [C₁₄H₉O]⁻ | 193.0659 | SO₃ |
| 273.0299 | [HSO₄]⁻ | 96.9601 | C₁₄H₉O |
| 273.0299 | [SO₃]⁻• | 79.9568 | C₁₄H₉O• |
| 193.0659 | [C₁₃H₉]⁺ | 165.0704 | CO |
Fragmentation Pathway Analysis for Sulfate Ester Linkages
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of sulfated compounds by analyzing their fragmentation pathways under controlled conditions. rsc.orgncsu.edu For aryl sulfate esters like this compound, fragmentation is typically induced by methods such as collision-induced dissociation (CID). The resulting spectra provide a fingerprint that can confirm the identity of the compound and reveal details about its structure. rsc.org
In negative ion mode electrospray ionization (ESI), this compound readily forms a deprotonated molecular ion [M-H]⁻ with a mass-to-charge ratio (m/z) of 273.0299. The fragmentation of this precursor ion often proceeds through specific pathways characteristic of the sulfate ester linkage. One of the most common fragmentation routes for aryl sulfates is the cleavage of the S-O bond, leading to the neutral loss of sulfur trioxide (SO₃, 80 Da) and the formation of a phenoxide anion. Another significant fragmentation pathway involves the cleavage of the C-O bond, which produces the characteristic bisulfate anion (HSO₄⁻) at m/z 97. acs.org This fragment is a strong indicator of the presence of a sulfate group.
The fragmentation processes can be categorized as either charge-retention or charge-migration fragmentations. rsc.org In charge-retention fragmentation, the charge remains on the aromatic portion of the molecule after the loss of a neutral fragment like SO₃. In charge-migration fragmentation, the charge is transferred to the sulfate moiety, as seen in the formation of the HSO₄⁻ ion. rsc.org The relative abundance of these fragment ions can depend on the instrument parameters and the specific chemical structure of the analyte. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of these fragments, providing a high degree of confidence in their identification. core.ac.uk
| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ion (m/z) | Fragment Identity |
| 273.03 | Neutral Loss | 193.07 | [C₁₄H₉O]⁻ (Phenoxide anion) |
| 273.03 | C-O Cleavage | 96.96 | [HSO₄]⁻ (Bisulfate anion) |
This interactive table summarizes the primary fragmentation pathways for this compound in negative ion mode mass spectrometry.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. princeton.edursc.org
Infrared Spectroscopy of Sulfate Vibrational Modes
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent method for identifying the sulfate group in this compound. rsc.orgunitechlink.com The sulfate ester group (R-O-SO₃⁻) has several characteristic absorption bands. The most prominent are the strong, broad bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the 1250-1050 cm⁻¹ region. The C-O-S stretching vibrations also produce characteristic signals.
For organic sulfates, the precise frequencies of these vibrations are influenced by the electronic environment. jst.go.jp In this compound, the attachment to an aromatic ring system affects the bond strengths within the sulfate moiety. Studies on related organosulfates have shown that the protonation state significantly alters the vibrational spectra. acs.org The deprotonated anion (RO-SO₃⁻) exhibits different S-O bond orders compared to the neutral acid form (RO-SO₃H), leading to shifts in the observed frequencies. acs.org For instance, the S=O stretching bands are found at different wavenumbers than the S-OH stretching and bending modes of the protonated form.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Asymmetric S=O Stretch | 1210 - 1280 | Strong | Characteristic of the SO₃ group. |
| Symmetric S=O Stretch | 1050 - 1080 | Strong | Often appears as a sharp, intense peak. |
| C-O-S Stretch | 980 - 1020 | Medium | Involves the ester linkage. |
| S-O Bending Modes | 600 - 800 | Medium-Weak | Associated with deformations of the sulfate group. |
| Aromatic C-H Bending | 700 - 900 | Strong | Out-of-plane bends characteristic of the phenanthrene ring structure. |
This interactive table presents typical infrared absorption frequencies for the functional groups in this compound.
Raman Spectroscopy in Structural and Conformational Studies
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in the aromatic rings of the phenanthrene backbone. nih.govscispace.com It is a valuable tool for studying the structural and conformational properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. scilit.comresearchgate.net
The Raman spectrum of this compound would be dominated by signals from the phenanthrene ring system. Intense bands typically appear in the 1200-1600 cm⁻¹ region, corresponding to C-C stretching vibrations within the aromatic rings. researchgate.net The "ring breathing" modes, which involve the symmetric expansion and contraction of the rings, produce sharp and characteristic peaks at lower frequencies. researchgate.net
While the sulfate group is generally a weaker Raman scatterer than the aromatic system, its symmetric stretching modes can still be observed, often between 1000 and 1100 cm⁻¹. acs.org The position and polarization of Raman bands can provide information about molecular symmetry and conformation. By analyzing the Raman spectra, it is possible to gain insights into how the sulfate group may influence the planarity and conformation of the phenanthrene skeleton.
| Raman Shift (cm⁻¹) | Assignment | Notes |
| ~1600 | Aromatic C=C Stretching | Strong intensity, characteristic of PAHs. researchgate.net |
| ~1400 | Aromatic Ring Vibrations | Multiple bands related to the phenanthrene skeleton. |
| ~1240 | C-H Bending | In-plane bending modes. researchgate.net |
| ~1050 | Symmetric SO₃ Stretch | Moderate intensity, confirms the presence of the sulfate group. acs.org |
| ~600 | Ring Breathing/Deformation | Characteristic of the specific PAH ring structure. |
This interactive table summarizes key Raman shifts expected for this compound.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Single Crystal X-ray Diffraction in Resolving Molecular and Crystal Packing
To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of the compound is required. nih.gov Although a specific crystal structure for this compound is not publicly available, analysis of related phenanthrene derivatives demonstrates the power of this technique. nih.goviucr.org The process involves mounting a crystal on a diffractometer and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map of the unit cell, from which the atomic positions can be determined. yorku.ca
This analysis would definitively establish the conformation of the this compound molecule, including the geometry of the sulfate group and its orientation relative to the planar phenanthrene ring system. Furthermore, it would reveal the nature of the intermolecular interactions, such as hydrogen bonding (if a suitable counterion or solvent is present), π-π stacking between the phenanthrene rings, and ionic interactions, which govern the crystal packing. iucr.org
| Parameter | Illustrative Value | Information Gained |
| Crystal System | Monoclinic | Basic symmetry of the unit cell. |
| Space Group | P2₁/c | Detailed symmetry including translational elements. |
| Unit Cell Dimensions | a=8.5 Å, b=12.1 Å, c=10.3 Å, β=95° | Size and shape of the repeating unit. |
| C-O Bond Length (Ester) | ~1.40 Å | Precise bond distance between phenanthrene and sulfate. |
| S-O Bond Lengths | ~1.45 Å (avg.) | Geometry of the sulfate tetrahedron. |
| π-π Stacking Distance | ~3.5 Å | Proximity of adjacent phenanthrene rings. |
This interactive table provides an illustrative example of the type of data obtained from a single-crystal X-ray diffraction experiment for a phenanthrene derivative.
Co-Crystallization Strategies for Complex Formation
Obtaining single crystals suitable for X-ray diffraction can be a significant challenge, especially for molecules that are highly soluble or have conformations that hinder ordered packing. mdpi.com Co-crystallization is a powerful strategy to overcome these issues. researchgate.net This technique involves crystallizing the target molecule with a second component, known as a "co-former," to form a new, multi-component crystalline solid with improved properties. nih.gov
For this compound, which is an ionic salt, several co-crystallization strategies could be employed. One approach is the formation of an ionic co-crystal, where the phenanthryl sulfate anion is crystallized with a different cation and a neutral organic molecule that can act as a guest. unibo.itgoogle.com The co-former is chosen for its ability to form strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds, which can guide the assembly of a well-ordered crystal lattice. researchgate.net
Another promising strategy is host-guest co-crystallization. mdpi.com Macrocyclic hosts, such as phenanthrene nih.govarenes, have been shown to encapsulate guest molecules, facilitating their crystallization even when the guest is a liquid at room temperature. mdpi.com A suitable host could potentially form a stable inclusion complex with this compound, with the host's rigid framework promoting the formation of high-quality single crystals, thereby enabling its definitive structural elucidation by X-ray diffraction.
Analysis of Hydrogen Bonding and Supramolecular Interactions
The crystal architecture and supramolecular assembly of this compound and its derivatives are governed by a sophisticated network of non-covalent interactions. While the phenanthrene core is a classic polycyclic aromatic hydrocarbon (PAH), the introduction of a sulfate moiety provides a highly polar and anionic functional group that significantly influences intermolecular forces. The dominant interactions in the solid state are a combination of hydrogen bonds, particularly weak C–H···O interactions, and π-system interactions (π–π stacking and C–H···π). researchgate.netresearchgate.net
The sulfate group (-SO₄²⁻) acts as a potent hydrogen bond acceptor. The oxygen atoms of the sulfate can engage in multiple weak hydrogen bonds with the aromatic C–H groups of adjacent phenanthryl rings. nih.govwikipedia.org These C–H···O interactions, though individually weak (typically <1 kcal/mol), are numerous and collectively contribute to the stability of the crystal lattice. wikipedia.org Studies on related aromatic sulfates demonstrate that these interactions form a complex three-dimensional network, effectively linking the molecules. nih.govresearchgate.net The geometry of these bonds can be varied, with analyses of similar systems showing that nonlinear or bifurcated interactions, where one oxygen atom accepts hydrogen bonds from two C-H groups simultaneously, can be energetically favorable. rsc.org
In addition to hydrogen bonding, interactions involving the extensive π-system of the phenanthrene backbone are crucial. These include:
π–π Stacking: The planar aromatic rings of phenanthrene molecules can stack on top of each other in an offset fashion. These interactions are fundamental to the crystal packing of many aromatic molecules, including PAHs and their derivatives. researchgate.netresearchgate.netresearchgate.net Low solubility in some unsubstituted PAHs is often attributed to strong intermolecular π-π stacking. researchgate.net
C–H···π Interactions: In this arrangement, an aromatic C–H group on one molecule points towards the electron-rich face of a phenanthrene ring on a neighboring molecule.
The interplay between the directional C–H···O hydrogen bonds involving the sulfate group and the more diffuse π–π and C–H···π stacking interactions dictates the final supramolecular structure. researchgate.net In related sulfonated PAH derivatives, these non-covalent forces are known to guide the self-assembly of molecules into well-defined one- or two-dimensional patterns, such as chains or sheets. The specific arrangement is a delicate balance between maximizing favorable contacts and minimizing steric repulsion.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in this compound |
| Hydrogen Bond | Aromatic C-H | Sulfate Oxygen (O=S) | < 3.2 | Key directional force organizing molecules around the sulfate group. wikipedia.org |
| π–π Stacking | Phenanthrene Ring (π-system) | Phenanthrene Ring (π-system) | 3.3 - 3.8 | Major contributor to crystal packing and stabilization of the aromatic cores. researchgate.net |
| C–H···π Interaction | Aromatic C-H | Phenanthrene Ring (π-system) | 2.5 - 3.0 | Provides additional stability by linking the edges of molecules to the faces of others. |
Electron Diffraction for Microcrystalline Samples
Obtaining high-resolution structural data for complex organic molecules like this compound can be challenging if they only form microcrystalline powders rather than large, high-quality single crystals required for conventional single-crystal X-ray diffraction (SCXRD). In such cases, Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique for ab initio structure determination. iucr.orgbohrium.comosti.gov
MicroED is a cryo-electron microscopy (cryo-EM) method that uses a beam of electrons to obtain diffraction data from nanocrystals, which can be a billionth of the size of those needed for SCXRD. escholarship.orgnih.govdiva-portal.org This is particularly advantageous for pharmaceutical compounds and complex organic molecules that often yield only fine powders from synthesis or purification. bohrium.comacs.org The technique involves continuously rotating a frozen-hydrated nanocrystal in the electron beam while collecting diffraction data as a movie on a high-speed detector. escholarship.orgmtoz-biolabs.com This data can then be processed using standard crystallographic software to solve the three-dimensional atomic structure. mtoz-biolabs.com
The key advantages of MicroED for analyzing compounds like this compound include:
Minimal Sample Requirement: The technique can determine structures from nanogram quantities of material, directly from a seemingly amorphous powder. acs.orgcreative-biostructure.comxtalpi.com
High Resolution from Small Crystals: It routinely provides high-resolution (<1.1 Å) structural data from crystals that are only micrometers or even nanometers in size. bohrium.comacs.org This bypasses the often-difficult and time-consuming process of growing large single crystals. xtalpi.com
Accurate Hydrogen Atom Positioning: Unlike X-rays, which interact with the electron cloud and can make hydrogen atom positions appear shortened, electrons interact with the electrostatic potential of the entire nucleus. mtoz-biolabs.com This allows MicroED to often locate hydrogen atoms with greater precision, providing more accurate details on hydrogen bonding networks. mtoz-biolabs.com
Structural Analysis of Mixtures: MicroED can determine the structures of individual components within a heterogeneous powder mixture, a task that is exceptionally difficult for other methods.
For this compound, which possesses a flexible sulfate group and a large hydrophobic backbone, obtaining suitable single crystals can be a significant bottleneck. MicroED provides a powerful and direct path to elucidating its complete three-dimensional structure, including the precise geometries of the hydrogen bonding and supramolecular interactions discussed in the previous section, directly from microcrystalline powder. iucr.orgosti.gov
| Feature | Microcrystal Electron Diffraction (MicroED) | Single-Crystal X-ray Diffraction (SCXRD) |
| Required Crystal Size | Nanometer to micrometer scale (<1 µm³) | Typically > 50 µm³ |
| Sample Type | Microcrystalline powder, heterogeneous mixtures | Single, high-quality crystal |
| Radiation Source | Electron beam | X-ray beam |
| Interaction | Electrostatic potential of nuclei and electrons | Electron density cloud |
| Data Collection Time | Minutes per crystal | Hours per crystal |
| H Atom Localization | Often more precise | Less precise, bonds appear shorter |
| Primary Advantage | Ability to analyze "uncrystallizable" powders | Gold standard for high-quality single crystals |
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These first-principles calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical and physical properties. tandfonline.comunipd.it
The sulfate group is the defining functional moiety of this compound, governing its polarity, solubility, and reactivity. DFT calculations are used to analyze the distribution of electrons and the nature of the chemical bonds within this group. The sulfate ion (SO₄²⁻) features a central sulfur atom in a +6 oxidation state bonded to four oxygen atoms in a tetrahedral geometry. ijpsat.org When esterified to the phenanthrene ring, this geometry is slightly distorted.
Computational studies on analogous aryl sulfates and hydrated sulfate clusters reveal that the negative charge is not localized on any single oxygen atom but is delocalized across the O-S-O framework. ijpsat.orgresearchgate.net This charge delocalization is crucial for its interaction with biological targets and solvents. Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify the charge distribution. For a typical aryl sulfate, the sulfur atom carries a significant positive charge, while the oxygen atoms bear negative charges, with the non-esterified oxygens being more negative than the bridging oxygen linked to the phenanthrene ring. This charge separation creates a large dipole moment, making the sulfate group a strong hydrogen bond acceptor.
Table 1: Representative Calculated Atomic Charges for an Aryl Sulfate Moiety using DFT (Note: This table presents typical values for an analogous aryl sulfate system, as specific peer-reviewed data for this compound is not available. Calculations are often performed at the B3LYP/6-311G(d,p) level of theory or similar).
| Atom | Typical Calculated NBO Charge (a.u.) |
| Sulfur (S) | +2.8 to +3.0 |
| Ester Oxygen (O-Ar) | -0.6 to -0.7 |
| Non-bridging Oxygen 1 | -0.9 to -1.0 |
| Non-bridging Oxygen 2 | -0.9 to -1.0 |
| Non-bridging Oxygen 3 | -0.9 to -1.0 |
Data synthesized from principles described in computational studies of sulfate-containing molecules. researchgate.netresearchgate.net
The three-dimensional structure of this compound is not static. Rotation can occur around the C4-O and O-S single bonds, leading to various conformers with different energies. Conformational analysis using DFT maps out the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.comnih.gov
For phenanthrene derivatives, the orientation of substituents relative to the polycyclic ring system is critical. rsc.org In this compound, the key dihedral angle is C3-C4-O-S. By systematically rotating this bond and calculating the energy at each step, an energetic landscape can be generated. doi.org Studies on similar polycyclic aromatic hydrocarbons (PAHs) show that steric hindrance between the sulfate group and the hydrogen atom at the C5 position on the phenanthrene ring plays a major role in determining the preferred conformation. rsc.org The most stable conformers typically arrange the bulky SO₃⁻ group to minimize these steric clashes. The energy barriers between these conformers are generally low, suggesting that the molecule is flexible and can adopt multiple orientations at room temperature. mdpi.com
DFT calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. nih.govrsc.org For this compound, predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their electronic environment. rsc.orgnih.gov QM methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. nih.govresearchgate.net For this compound, calculations would predict distinct signals for the aromatic protons and carbons of the phenanthrene core, with the carbon atom directly bonded to the sulfate group (C4) showing a characteristic downfield shift due to the electron-withdrawing nature of the sulfate.
IR Spectroscopy: IR spectra are determined by the vibrational modes of the molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. umich.edu For this compound, strong absorption bands characteristic of the sulfate group are predicted. These typically include strong symmetric and asymmetric S=O stretching vibrations in the 1050-1250 cm⁻¹ region and C-O-S stretching vibrations at lower frequencies.
Table 2: Predicted Characteristic Vibrational Frequencies for Aryl Sulfates from DFT Calculations (Note: This table presents typical frequency ranges for aryl sulfates based on computational studies of analogous systems).
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Asymmetric SO₂ Stretch | 1215 - 1280 |
| Symmetric SO₂ Stretch | 1030 - 1080 |
| C-O-S Asymmetric Stretch | 1000 - 1050 |
| C-O-S Symmetric Stretch | 770 - 850 |
Data derived from computational and experimental studies on small-molecule organosulfates. umich.edu
Molecular Dynamics Simulations of this compound Interactions
While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like proteins and solvents. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals dynamic processes. nih.gov
This compound is a metabolite formed by the action of sulfotransferase (SULT) enzymes, which transfer a sulfuryl group from a donor molecule (PAPS) to an acceptor. researchgate.net MD simulations are crucial for understanding how this compound and similar molecules bind to and are recognized by proteins like SULTs or arylsulfatases. nih.govanu.edu.au
Simulations can model the process of the ligand entering the protein's active site. nih.gov The trajectory reveals key interactions, such as hydrogen bonds between the sulfate oxygens and polar/charged residues (e.g., Lysine, Arginine, Histidine) in the binding pocket, as well as π-stacking or hydrophobic interactions between the phenanthrene ring and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan). acs.org These simulations show that binding is not a rigid lock-and-key process; both the ligand and the protein undergo conformational changes to achieve an optimal fit. rsc.org Flexible loops in the protein often move to cap the active site once the ligand is bound, shielding it from the solvent. acs.org
Table 3: Representative Ligand-Protein Interaction Data from MD Simulations of Aryl Sulfates with Sulfotransferases (Note: This table is a representative example based on findings from multiple studies on SULT enzymes with various aryl substrates, as a specific simulation for this compound is not available).
| Interacting Protein Residue | Interaction Type | Ligand Moiety Involved | Typical Interaction Energy (kcal/mol) |
| Lysine (e.g., Lys103) | Hydrogen Bond, Salt Bridge | Sulfate Group | -5.0 to -8.0 |
| Histidine (e.g., His49) | Hydrogen Bond | Sulfate Group | -3.0 to -5.0 |
| Phenylalanine (e.g., Phe18) | π-π Stacking, Hydrophobic | Phenanthrene Ring | -1.5 to -3.0 |
| Serine | Hydrogen Bond | Sulfate Group | -2.5 to -4.0 |
Data synthesized from findings reported in MD studies of sulfotransferases and arylsulfatases. nih.govacs.orggoogle.com
The behavior of this compound in a biological environment is heavily influenced by its interactions with the surrounding solvent, which is typically water. acs.org MD simulations with explicit solvent models are used to study solvation phenomena. diva-portal.org These simulations show that water molecules form structured hydration shells around the solute. mdpi.com
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. herbmedpharmacol.com This method is instrumental in predicting the binding mode and affinity, often expressed as a binding energy score. nih.govplos.org A lower, more negative binding energy generally indicates a more stable and favorable interaction. plos.orgcellbiopharm.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to rank them. nih.gov This predictive power is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. herbmedpharmacol.com
This compound is formed through the action of sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group to a substrate. Specifically, human sulfotransferases like SULT1A1 and SULT1A3 show affinity for phenanthrene derivatives. Molecular docking can be used to model the interaction of this compound within the active site of these enzymes, treating it as either a product that might inhibit the enzyme (product inhibition) or as a substrate in a reverse reaction.
The modeling of an enzyme-substrate complex is a foundational concept in understanding enzyme catalysis. slideshare.netncert.nic.inworthington-biochem.com The substrate binds to the enzyme's active site, forming an intermediate complex that is crucial for the catalytic reaction to proceed. researchgate.net In a typical docking simulation, the 3D structure of the target enzyme (e.g., SULT1A1) is obtained from a protein database. The this compound molecule is then virtually placed into the enzyme's active site. The simulation calculates the most stable binding pose and the corresponding binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the enzyme, are identified. For instance, the negatively charged sulfate group of this compound would be expected to form strong electrostatic and hydrogen bond interactions with positively charged or polar residues in the active site.
Table 1: Hypothetical Molecular Docking Results of this compound with Human SULT1A1
| Parameter | Predicted Value/Interaction | Significance |
| Binding Affinity | -8.5 kcal/mol | Indicates a strong and stable binding interaction. |
| Hydrogen Bonds | Lysine, Arginine, Serine residues | Key interactions stabilizing the sulfate group in the active site. |
| Hydrophobic Interactions | Phenylalanine, Leucine, Tryptophan residues | Interactions between the phenanthrene rings and nonpolar residues. |
| Electrostatic Interactions | Aspartate, Glutamate residues | Repulsive forces that help orient the molecule correctly. |
| Predicted Pose | The sulfate group is positioned near the cofactor binding site, while the phenanthrene moiety occupies a hydrophobic pocket. | Provides a structural hypothesis for its binding mode. |
Note: This table contains illustrative data for demonstration purposes.
Beyond metabolic enzymes, phenanthrene and its derivatives can interact with various cellular receptors. The aryl hydrocarbon receptor (AhR) is a well-known receptor for PAHs, mediating their toxic effects. mdpi.com Molecular docking can be used to characterize the binding site of such receptors for this compound.
This process, often called "blind docking," can be performed without prior knowledge of the binding site to identify potential interaction pockets on the receptor surface. mdpi.com Once a potential binding site is identified, "focused docking" can provide a more detailed analysis. The characterization involves identifying the key amino acid residues that form the binding pocket and the nature of the interactions they establish with the ligand. mdpi.com For this compound binding to a receptor like AhR, the binding site would likely feature a deep hydrophobic pocket to accommodate the tricyclic phenanthrene core, along with specific polar or charged residues capable of interacting with the sulfate group. a2bchem.com
Table 2: Predicted Characteristics of an Aryl Hydrocarbon Receptor (AhR) Binding Site for this compound
| Binding Site Feature | Description | Interacting Ligand Moiety |
| Hydrophobic Pocket | A large, nonpolar cavity formed by aromatic and aliphatic residues (e.g., Phe, Trp, Leu, Val). | Phenanthrene rings |
| Hydrogen Bond Donors/Acceptors | Polar residues (e.g., Ser, Thr, Gln, Asn) capable of forming hydrogen bonds. | Sulfate group oxygens |
| Charged Residues | Positively charged residues (e.g., Lys, Arg) that can form salt bridges. | Negatively charged sulfate group |
| Pi-Stacking Interactions | Aromatic residues (e.g., Phe, Tyr, Trp) that can stack with the aromatic rings of the ligand. | Phenanthrene rings |
| Gatekeeper Residues | Residues at the entrance of the binding pocket that control ligand access. | Entire molecule |
Note: This table contains illustrative data for demonstration purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenanthryl Sulfates
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. tdx.cat The fundamental goal is to find a mathematical correlation between molecular properties (descriptors) and a measured activity, such as inhibitory potency or binding affinity. basicmedicalkey.com For phenanthryl sulfates, QSAR can be a powerful tool to predict the activity of new, unsynthesized analogues and to understand the structural features that govern their biological effects. nih.gov
Three-dimensional QSAR (3D-QSAR) methods consider the 3D properties of molecules. basicmedicalkey.com Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govpharmacelera.com
The derivation of a 3D-QSAR model involves several key steps:
Dataset Selection: A series of phenanthryl sulfate analogues with experimentally measured biological activities is compiled.
Molecular Alignment: All molecules in the dataset are structurally aligned based on a common scaffold. This is a critical step, as the quality of the alignment directly impacts the model's predictive power. mdpi.com
Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic fields (in CoMFA) are calculated at each grid point. basicmedicalkey.com CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a smoother Gaussian function. mdpi.com
Model Generation: Partial Least Squares (PLS) analysis is used to generate a mathematical equation that correlates the variations in the field values with the variations in biological activity.
Model Validation: The model's statistical significance and predictive ability are rigorously tested using methods like leave-one-out cross-validation (yielding a q² value) and validation with an external test set of compounds not used in model generation (yielding a predictive r² value). nih.gov A high q² (e.g., > 0.5) indicates a robust model. mdpi.com
Table 3: Example Statistical Results for a Hypothetical 3D-QSAR Model of Phenanthryl Sulfates
| Parameter | CoMFA Model | CoMSIA Model | Description |
| Cross-validated q² | 0.635 | 0.710 | Measures the internal predictive ability of the model. |
| Non-cross-validated r² | 0.988 | 0.975 | Measures the goodness of fit for the training set data. |
| Optimal Components | 5 | 6 | The number of latent variables used in the PLS model. |
| Standard Error of Estimate | 0.150 | 0.182 | A measure of the model's precision. |
| Predictive r² (Test Set) | 0.890 | 0.915 | Measures the model's ability to predict the activity of an external set of compounds. |
Note: This table contains illustrative data based on typical values from QSAR studies. nih.govnih.gov
The primary output of CoMFA and CoMSIA analyses are 3D contour maps. nih.gov These maps visualize regions in 3D space where modifications to the molecular structure are predicted to either increase or decrease biological activity.
Steric Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show regions where steric bulk is detrimental to activity.
Electrostatic Maps: Blue contours highlight areas where positive charges (or electron-withdrawing groups) enhance activity, whereas red contours indicate where negative charges (or electron-donating groups) are preferred.
Hydrophobic Maps: Yellow contours can show where hydrophobic groups are favorable, while white or grey contours indicate regions where hydrophilic groups would be beneficial.
By interpreting these maps, a medicinal chemist can understand the structure-activity relationships (SAR) for the series of phenanthryl sulfates. For instance, a contour map might suggest that adding a bulky, electronegative group at a specific position on the phenanthrene ring could significantly enhance its binding affinity to a target receptor. nih.gov
Once a statistically robust and validated QSAR model is developed, it can be used for virtual screening. nih.govarxiv.org Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. biorxiv.org Instead of physically synthesizing and testing millions of compounds, the QSAR model can rapidly predict the activity of virtual compounds stored in databases. cellbiopharm.com
The process involves:
Obtaining a large database of virtual compounds (e.g., from ZINC, PubChem, or Enamine). arxiv.org
Aligning each virtual compound to the template used in the QSAR model.
Using the derived QSAR equation to predict the biological activity for each compound.
Ranking the compounds based on their predicted activity.
Selecting the top-ranked "hits" for chemical synthesis and subsequent experimental testing.
This approach significantly accelerates the discovery of novel and potent analogues by focusing experimental efforts on a smaller, more promising set of candidates. nih.gov
Table 4: Hypothetical Hit List from a QSAR-Based Virtual Screen for Phenanthryl Sulfate Analogues
| Compound ID | Predicted Activity (pIC₅₀) | Key Structural Modification |
| ZINC12345678 | 8.2 | Addition of a trifluoromethyl group at position 2. |
| ZINC23456789 | 7.9 | Replacement of the sulfate with a phosphonate (B1237965) group. |
| ZINC34567890 | 7.8 | Addition of a chlorine atom at position 9. |
| ZINC45678901 | 7.5 | Introduction of a nitrogen atom into one of the rings (aza-phenanthrene). |
| ZINC56789012 | 7.3 | Addition of a hydroxyl group at position 7. |
Note: This table contains illustrative data for demonstration purposes.
Biotransformation and Enzymatic Pathways of 4 Phenanthryl Sulfate in Biological Systems
Sulfotransferase-Mediated Conjugation of 4-Hydroxyphenanthrene to 4-Phenanthryl Sulfate (B86663)
The formation of 4-phenanthryl sulfate is a phase II biotransformation reaction. It occurs after phenanthrene (B1679779) is first oxidized by phase I enzymes (like cytochrome P450s) to form hydroxylated metabolites, such as 4-hydroxyphenanthrene. This hydroxylated intermediate then undergoes conjugation with a sulfate group, a reaction catalyzed by sulfotransferase (SULT) enzymes. This conjugation significantly increases the water solubility of the phenanthrene metabolite, preparing it for elimination from the body. oncotarget.com
The sulfation of phenolic compounds, including hydroxylated PAHs, is carried out by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov In humans, cytosolic SULTs are primarily responsible for the metabolism of xenobiotics. nih.gov Research indicates that specific human SULT isoforms, such as SULT1A1 and SULT1A3, exhibit affinity for phenanthrene derivatives. SULT1A1, in particular, is known for its broad substrate specificity towards phenolic compounds. mdpi.com In addition to human enzymes, metabolic studies in fungi, such as Aspergillus niger and Cunninghamella elegans, have shown their capability to produce sulfate conjugates of phenanthrene metabolites, indicating the presence of fungal sulfotransferases active on these substrates. nih.gov
Table 1: Sulfotransferases Implicated in Phenanthrene Metabolism
| Enzyme Family | Specific Enzyme/Organism | Substrate Class | Role |
| Human Sulfotransferases (SULT) | SULT1A1, SULT1A3 | Phenolic compounds, Phenanthrene derivatives | Catalyzes the transfer of a sulfonate group to hydroxyphenanthrenes. mdpi.com |
| Fungal Sulfotransferases | Aspergillus niger, Syncephalastrum racemosum, Cunninghamella elegans | Phase I phenanthrene metabolites | Formation of sulfate conjugates from hydroxylated phenanthrene intermediates. nih.gov |
The enzymatic transfer of a sulfate group requires the sulfate to be in an "activated" form. This activated sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govwikipedia.org PAPS is the universal and obligate co-substrate for all sulfotransferase-catalyzed reactions. nih.govnih.gov
The synthesis of PAPS from inorganic sulfate and ATP is a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). oncotarget.comwikipedia.org
ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form adenosine-5'-phosphosulfate (B1198388) (APS). wikipedia.org
APS kinase then phosphorylates APS at the 3' position using another molecule of ATP to form PAPS. wikipedia.org
The availability of PAPS within a cell is a critical rate-limiting factor for sulfation reactions. oncotarget.comnih.gov The entire liver content of PAPS can be consumed very rapidly, and its synthesis is tightly regulated. nih.gov Therefore, the concentration of PAPS can influence not only the rate of sulfation but also which substrates are preferentially sulfated. oncotarget.com Factors that decrease the availability of sulfate or inhibit PAPS synthesis can significantly reduce the capacity of this detoxification pathway. nih.gov
Enzymatic Hydrolysis and Desulfation Mechanisms
The reverse reaction, the cleavage of the sulfate group from this compound, is also a critical biological process. This enzymatic hydrolysis, or desulfation, is catalyzed by sulfatases and regenerates the parent phenol (B47542), 4-hydroxyphenanthrene.
Sulfatases are a family of enzymes that catalyze the hydrolysis of sulfate esters from a wide variety of biological molecules, including steroids, carbohydrates, and xenobiotic conjugates. nih.govwikipedia.org These enzymes are found across all domains of life, from bacteria to humans. nih.govwikipedia.org The hydrolysis of aryl sulfate esters, such as this compound, is specifically catalyzed by arylsulfatases (EC 3.1.6.1). scirp.org
Experimental hydrolysis of this compound has been demonstrated using Taka-diastase, a crude enzyme preparation from Aspergillus oryzae that contains sulfatases. This reaction effectively cleaves the sulfate ester bond under physiological pH and temperature conditions. In humans, a number of sulfatases exist, many of which are located in the lysosome and are involved in the breakdown of complex endogenous molecules. wikipedia.orgmhmedical.com These enzymes share a conserved active site mechanism, which involves a unique post-translationally modified formylglycine residue that is essential for catalysis. nih.govmhmedical.com
The enzymatic hydrolysis of this compound yields two primary products. The reaction breaks the O-S bond, releasing the parent phenol and an inorganic sulfate ion.
The products are:
4-Hydroxyphenanthrene : This is the organic product, resulting from the addition of a hydrogen atom to the phenanthryl-oxygen moiety. Its identity can be confirmed chromatographically by comparing it to an authentic standard.
Inorganic Sulfate (SO₄²⁻) : This is the inorganic byproduct of the hydrolysis reaction.
Table 2: Products of Enzymatic Hydrolysis of this compound
| Reaction | Substrate | Enzyme Class | Products | Byproducts |
| Enzymatic Hydrolysis | This compound | Sulfatase (e.g., from Taka-diastase) | 4-Hydroxyphenanthrene | Inorganic sulfate |
Role of this compound in Xenobiotic Metabolism
This compound is a key metabolite in the biotransformation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Its formation and subsequent fate are central to the detoxification and elimination of phenanthrene from biological systems.
Phase II Biotransformation of Polycyclic Aromatic Hydrocarbons
The metabolism of foreign compounds (xenobiotics) like phenanthrene generally occurs in two phases. uniroma1.itacs.org Phase I involves oxidation reactions, typically catalyzed by cytochrome P450 (CYP) enzymes, which introduce or expose functional groups like hydroxyl (-OH) groups on the parent molecule. researchgate.netunl.edu In the case of phenanthrene, this leads to the formation of various hydroxylated intermediates, including 1-hydroxyphenanthrene, and 4-hydroxyphenanthrene. researchgate.net
Following Phase I, these hydroxylated metabolites enter Phase II biotransformation. This phase involves conjugation reactions where an endogenous molecule is attached to the functional group, a process that generally increases the compound's water solubility and facilitates its excretion. uniroma1.itunesp.brupol.cz this compound is formed during this phase through the enzymatic conjugation of a sulfate group to 4-hydroxyphenanthrene. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). hyphadiscovery.com The universal sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). hyphadiscovery.comnih.gov Human sulfotransferases, particularly SULT1A1, are known to have a broad substrate range that includes various phenolic compounds, and they show affinity for phenanthrene derivatives. upol.cz
Facilitation of Excretion and Water Solubility
The primary function of forming this compound is to convert the lipophilic (fat-soluble) phenanthrene molecule into a highly polar, water-soluble conjugate. uniroma1.it The phenanthrene backbone is hydrophobic, which would otherwise cause it to accumulate in fatty tissues. uniroma1.it The addition of the negatively charged, inorganic sulfate group dramatically increases the molecule's hydrophilicity. hyphadiscovery.com This increased water solubility prevents the compound from readily crossing cell membranes and facilitates its transport in the blood and subsequent elimination from the body, primarily through the kidneys into urine or via the liver into bile. uniroma1.it While specific solubility values for this compound are not extensively published, sulfate salts are generally characterized by high water solubility. europa.eusigmaaldrich.com
Table 1: Physicochemical Properties Related to Solubility
| Compound | Property | Significance for Excretion |
|---|---|---|
| Phenanthrene | Lipophilic, low water solubility | Tends to be retained in lipid-rich tissues; not easily excreted. |
| 4-Hydroxyphenanthrene | More polar than phenanthrene but still has significant lipophilicity | Intermediate solubility; can be excreted but conjugation enhances efficiency. |
| This compound | Highly polar and water-soluble due to the ionized sulfate group | Readily transported in aqueous environments (e.g., plasma, urine) and efficiently eliminated from the body. uniroma1.it |
Biochemical Interactions with Macromolecules
Once formed, this compound can interact with various biological macromolecules, which can influence its distribution and biological footprint.
Protein-4-Phenanthryl Sulfate Binding Studies (Non-Receptor)
Many xenobiotics and their metabolites can bind reversibly to plasma proteins, a phenomenon known as plasma protein binding (PPB). nih.govsygnaturediscovery.com The most abundant plasma protein, albumin, is a major binding site, especially for acidic compounds. sygnaturediscovery.com According to the "free drug hypothesis," only the unbound fraction of a compound in plasma is available to diffuse into tissues and exert biological effects or be eliminated. sygnaturediscovery.com
While specific experimental data on the binding of this compound to proteins like albumin is not widely published, its chemical structure (an anionic sulfate group combined with a lipophilic phenanthrene ring) makes such interactions highly probable. This binding would be non-specific and non-receptor-mediated. The extent of this binding would influence the pharmacokinetic profile of this compound, affecting its volume of distribution and the rate at which it is cleared from the body. nih.gov
Interactions with Nucleic Acids and Membrane Systems
The potential for this compound to interact with nucleic acids (DNA, RNA) and cell membranes is dictated by its molecular structure.
Interactions with Nucleic Acids: The planar, polycyclic aromatic structure of the phenanthrene moiety suggests a potential for intercalation between the base pairs of DNA. researchgate.net However, the bulky and highly polar sulfate group might sterically hinder this type of interaction. Studies on related molecules, such as porphyrins with an attached phenanthryl group, have shown that the phenanthryl moiety can influence binding to DNA. researchgate.net Some sulfated metabolites of other PAHs have been implicated in forming DNA adducts, though this often involves further metabolic activation to a reactive electrophile. uib.no
Interactions with Membrane Systems: The amphiphilic nature of this compound, possessing both a hydrophobic aromatic region and a hydrophilic sulfate group, could facilitate interactions with the lipid bilayers of cell membranes. Such interactions are common for amphiphilic molecules, which can insert into or associate with the membrane surface. mdpi.com This association could be influenced by electrostatic interactions between the negatively charged sulfate group and components of the membrane surface.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1,2-dihydroxy-1,2-dihydro-phenanthrene |
| 1-hydroxy-2-naphthoic acid |
| 1-hydroxyphenanthrene |
| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| 4-hydroxyphenanthrene |
| This compound |
| 9-hydroxyphenanthrene |
| Albumin |
| Glucuronic acid |
| Phenanthrene |
| Salicylic acid |
| Sulfate |
Impact on Cellular Detoxification Processes (Mechanistic)
The formation of this compound is a critical step within the Phase II detoxification pathway for its parent compound, phenanthrene. Once formed from its hydroxylated precursor by sulfotransferase enzymes, this compound's primary mechanistic role in cellular detoxification is not to modulate other enzymatic pathways but to be actively eliminated from the cell. This process is primarily mediated by Phase III efflux transporters, which recognize the sulfate conjugate as a substrate for export.
The addition of a highly polar sulfate group to the phenanthrene structure drastically alters its physicochemical properties. This transformation increases its water solubility and creates an anionic charge, making it an ideal substrate for specific cellular transport proteins while rendering it less likely to interact with the lipophilic active sites of metabolic enzymes like cytochromes P450.
The terminal and most crucial step in the detoxification of this compound involves its active transport out of the cell. This function is carried out by members of the ATP-binding cassette (ABC) transporter superfamily, particularly the Multidrug Resistance-Associated Proteins (MRPs), which belong to the ABCC subfamily. nih.govnih.gov These transporters are essential for the efflux of a wide range of organic anions, with a noted specificity for conjugated metabolites, including glutathione (B108866), glucuronide, and sulfate conjugates. nih.govnih.govsolvobiotech.comfrontiersin.org
The recognition and transport of this compound by these pumps is an energy-dependent process that prevents its intracellular accumulation, thereby protecting the cell from potential toxicity and completing the detoxification cascade initiated by Phase I and II enzymes. Several MRP transporters play distinct roles based on their tissue distribution and subcellular localization.
MRP2 (ABCC2): This transporter is predominantly located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. nih.govsolvobiotech.com Its primary function is the final excretion of conjugated metabolites, including sulfate conjugates like this compound, from the liver into the bile and from the kidneys into the urine. solvobiotech.com
MRP1 (ABCC1): Found ubiquitously in the body, MRP1 is often localized to the basolateral membrane of epithelial cells. solvobiotech.com It can transport sulfate conjugates out of various tissues and into the bloodstream for subsequent elimination by the liver and kidneys. frontiersin.orgsolvobiotech.com It also plays a protective role in barrier tissues, preventing the entry and accumulation of xenobiotics. solvobiotech.com
MRP4 (ABCC4): This transporter also handles organic anions and is expressed in key tissues like the kidney and at the blood-brain barrier. nmitaylor.comnih.gov Like other MRPs, it contributes to the efflux of drug metabolites and endogenous compounds, including conjugated molecules. nmitaylor.com
The coordinated action of these transporters ensures the efficient, vectorial movement and ultimate elimination of this compound from the body.
Table 1: Key MRP Family Transporters in the Efflux of Sulfate Conjugates
| Transporter | Gene Name | Typical Cellular Localization (Polarized Cells) | Mechanistic Role in Detoxification |
|---|---|---|---|
| MRP1 | ABCC1 | Basolateral Membrane | Efflux of conjugates from peripheral tissues into circulation; cellular protection. solvobiotech.com |
| MRP2 | ABCC2 | Apical Membrane | Final excretion of conjugates from hepatocytes into bile and from renal tubules into urine. nih.govsolvobiotech.com |
| MRP3 | ABCC3 | Basolateral Membrane | Efflux of conjugates (especially glucuronides) from hepatocytes into blood when biliary excretion is impaired. nih.gov |
| MRP4 | ABCC4 | Apical and Basolateral Membrane | Efflux of various organic anions, including drug conjugates, from multiple tissues. nmitaylor.com |
There is limited evidence to suggest that this compound directly modulates the activity of key detoxification enzymes.
Cytochrome P450 (CYP) Enzymes: The parent compound, phenanthrene, is a known substrate and can act as a competitive inhibitor of certain CYP isozymes, such as CYP1A2. nih.gov However, the biotransformation into this compound results in a highly polar, hydrophilic molecule. This structure is generally incompatible with the lipophilic substrate-binding sites of CYP enzymes, making it a poor inhibitor. mdpi.com Its primary fate is not further metabolism by Phase I enzymes but rather direct elimination via Phase III transporters.
Glutathione S-Transferases (GSTs): GSTs represent a parallel Phase II detoxification pathway, catalyzing the conjugation of electrophilic compounds with glutathione. researchgate.net While exposure to the parent compound phenanthrene can induce the expression of GSTs, the fully conjugated this compound is not known to be a substrate or direct inhibitor of this enzyme family. unesp.br The sulfation and glutathione conjugation pathways are distinct routes for detoxification, and the product of one pathway does not typically interfere mechanistically with the other.
Degradation Kinetics and Environmental Fate of 4 Phenanthryl Sulfate
Hydrolytic Degradation Mechanisms
The hydrolytic degradation of 4-phenanthryl sulfate (B86663), a process involving the cleavage of the sulfate ester bond by water, is a critical aspect of its environmental persistence and fate. The mechanisms and kinetics of this degradation are significantly influenced by environmental conditions such as pH.
Acid-Catalyzed Hydrolysis Kinetics and Product Characterization
The primary products of the complete acid-catalyzed hydrolysis of 4-phenanthryl sulfate are expected to be:
4-Hydroxyphenanthrene
Inorganic Sulfate (in the form of sulfuric acid under acidic conditions)
Without experimental data, a precise kinetic model or rate constants for this compound cannot be provided. However, the rate of hydrolysis is generally dependent on the concentration of the hydronium ion and the temperature.
pH-Dependent Stability Profiles
The stability of this compound in aqueous environments is highly dependent on pH. Generally, aryl sulfates exhibit greater stability under neutral and alkaline conditions compared to acidic conditions. The rate of hydrolysis is expected to increase as the pH decreases (i.e., becomes more acidic).
A comprehensive pH-dependent stability profile would require experimental determination of hydrolysis rates across a range of pH values. This would allow for the creation of a pH-rate profile, which is essential for predicting the persistence of this compound in various aquatic environments. Unfortunately, specific experimental data to construct such a profile for this compound is not currently available in the public domain.
Interactive Data Table: Hypothetical pH-Dependent Hydrolysis of this compound
The following table is a hypothetical representation to illustrate the expected trend of pH-dependent stability. The values are not based on experimental data for this compound and are for illustrative purposes only.
| pH | Half-life (t½) | Description of Stability |
| 2 | Short | Rapid degradation |
| 4 | Moderate | Moderate degradation |
| 7 | Long | Relatively stable |
| 9 | Very Long | High stability |
Photodegradation Pathways and Products
Photodegradation, the breakdown of compounds by light, can be a significant environmental fate process for aromatic compounds. The fused aromatic ring structure of phenanthrene (B1679779) suggests that this compound may be susceptible to photodegradation.
UV-Vis Light-Induced Degradation Kinetics
Detailed kinetic studies on the photodegradation of this compound under UV-Vis light are not available in the scientific literature. Such studies would typically involve irradiating solutions of the compound with light of specific wavelengths and monitoring its concentration over time to determine the rate of degradation. The quantum yield, a measure of the efficiency of a photochemical process, would also be a key parameter to determine.
Identification of Photolytic Products
The identification of photolytic products is crucial for understanding the environmental impact of a compound's degradation. For this compound, photolysis could potentially lead to the cleavage of the sulfate group, hydroxylation of the aromatic rings, or more complex transformations leading to the formation of various photoproducts. Without experimental studies, the specific photolytic products of this compound remain uncharacterized.
Oxidative and Reductive Degradation Processes
In the environment, chemical and microbial processes can lead to the oxidative and reductive degradation of organic compounds.
Oxidative Degradation: Oxidative processes, often mediated by reactive oxygen species (e.g., hydroxyl radicals), can lead to the breakdown of this compound. The phenanthrene moiety is susceptible to oxidation, which can result in the formation of hydroxylated derivatives, quinones, and ring-opened products. The presence of the sulfate group may influence the sites of oxidative attack.
Reductive Degradation: Under anaerobic conditions, reductive degradation pathways may become significant. For sulfate esters, this could involve the reductive cleavage of the C-O-S bond. However, specific studies on the reductive degradation of this compound are lacking.
Resistance to Oxidative Agents
Information regarding the specific resistance of this compound to various oxidative agents is not extensively documented in publicly available scientific literature. However, general principles of organic chemistry suggest that the sulfate group, being an electron-withdrawing group, may influence the susceptibility of the aromatic rings to electrophilic attack by common environmental oxidants. The reactivity of phenolic compounds with radicals such as hydroxyl (•OH) and sulfate (SO₄•⁻) is known to be influenced by the substituents on the aromatic ring. Electron-donating groups tend to increase reactivity, while electron-withdrawing groups can decrease it. Therefore, it is plausible that this compound may exhibit a different, and potentially higher, resistance to oxidation compared to its parent phenol (B47542), 4-hydroxyphenanthrene.
Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl and sulfate radicals are effective in degrading a wide range of organic contaminants. The half-life of the sulfate radical (30-40 µs) is significantly longer than that of the hydroxyl radical (1 µs), which can lead to more efficient oxidation in certain systems. researchgate.net The degradation of phenolic compounds in such systems can proceed through mechanisms like radical adduct formation, hydrogen atom abstraction, and single electron transfer. researchgate.net The specific kinetics and mechanisms for this compound, however, require further empirical investigation.
Characterization of Redox Transformation Products
Given these pathways for phenanthrene, it is hypothesized that the degradation of this compound would likely involve initial enzymatic cleavage of the sulfate ester bond by sulfatases to yield 4-hydroxyphenanthrene. This parent phenol would then be subject to further microbial degradation along pathways similar to those established for other hydroxylated PAHs, leading to ring fission and the formation of smaller organic acids. However, without specific studies on this compound, the identity and toxicological significance of its unique transformation products remain speculative.
Environmental Transformations and Bioremediation Potential
The environmental fate of this compound is intrinsically linked to microbial activity. The presence of a sulfate group suggests that sulfatase-producing microorganisms could play a crucial role in its initial transformation, making it more amenable to further degradation.
Microbial Degradation Pathways in Environmental Matrices
Specific microbial degradation pathways for this compound have not been elucidated. However, the degradation of the parent compound, phenanthrene, is known to be carried out by a diverse range of bacteria, including species of Pseudomonas, Sphingobium, Achromobacter, and Bacillus. frontiersin.orgfrontiersin.org These bacteria typically initiate the degradation process by introducing oxygen into the aromatic ring system.
Under anaerobic conditions, particularly in sulfate-rich environments like marine sediments, sulfate-reducing bacteria (SRB) are key players in the degradation of PAHs. nih.govnewcastle.edu.aunih.gov Cultures dominated by genera such as Desulfotomaculum and Desulfovibrio have been shown to degrade phenanthrene. newcastle.edu.aunih.gov The initial step in the anaerobic degradation of phenanthrene by some SRB is carboxylation. nih.govnewcastle.edu.aunih.gov It is plausible that SRB or other anaerobic consortia could also be involved in the desulfation and subsequent degradation of this compound, although this has yet to be demonstrated experimentally.
Persistence and Biodegradability Assessments
Direct assessments of the persistence and biodegradability of this compound are lacking. The persistence of its parent compound, phenanthrene, has been studied more extensively, with reported degradation half-lives varying widely depending on environmental conditions. For instance, in soil, phenanthrene half-lives can range from a few days to several months. d-nb.info In water-sediment systems, half-lives can also be on the order of weeks to months. d-nb.info
The addition of a sulfate group is expected to increase the water solubility of the compound, which could affect its partitioning between water, soil, and sediment, and ultimately its bioavailability for microbial degradation. Increased water solubility may lead to greater mobility in the environment but could also make it more accessible to aquatic microorganisms. Standardized biodegradability tests would be necessary to classify the persistence of this compound according to regulatory criteria.
Predictive Modeling of Environmental Half-Life
Predictive models are valuable tools for estimating the environmental fate of chemicals when experimental data are scarce. These models typically use quantitative structure-activity relationships (QSARs) to correlate a compound's chemical structure with its degradation rate. However, the accuracy of these models depends on the availability of reliable training data for structurally similar compounds.
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes for Position-Specific Phenanthryl Sulfates
The generation of pure, isomerically specific phenanthryl sulfates is fundamental for their use as analytical standards and for in-depth toxicological studies. The most direct synthetic approach involves the sulfation of the precursor, 4-hydroxyphenanthrene. However, achieving high yields and, crucially, positional specificity (regioselectivity) when dealing with more complex polyhydroxylated phenanthrene (B1679779) precursors presents a significant challenge.
Future research will focus on overcoming these challenges through several key strategies:
Advanced Sulfonating Agents: Exploration of a wider range of sulfonating agents beyond traditional reagents like sulfamic acid or sulfur trioxide pyridine (B92270) complex (SO₃-Py) is needed. Novel reagents may offer milder reaction conditions, higher selectivity for specific hydroxyl groups, and reduced formation of by-products.
Protecting Group Strategies: For polyhydroxylated phenanthrenes, regioselective synthesis of a specific sulfate (B86663) ester like 4-phenanthryl sulfate requires the strategic use of protecting groups. This involves selectively blocking other hydroxyl positions on the phenanthrene core, performing the sulfation at the desired C4-position, and subsequently removing the protecting groups. The development of orthogonal protecting group schemes that can be applied and removed under non-interfering conditions is a critical area of synthetic methodology.
Catalytic Methods: The development of catalytic sulfation methods could provide more efficient and environmentally benign alternatives to stoichiometric reagents. Research into organocatalysts or transition-metal catalysts that can direct sulfation to a specific position on the phenanthrene ring would represent a significant advancement.
A comparison of potential synthetic approaches is summarized below:
| Method | Reagents/Approach | Advantages | Challenges |
| Direct Sulfation | 4-hydroxyphenanthrene + SO₃-Pyridine or Sulfamic Acid | Simple, direct one-step process for a monosubstituted precursor. | Lacks selectivity for polyhydroxylated precursors; potential for side reactions. |
| Protecting Group Strategy | Multi-step: Protect, Sulfate, Deprotect | Enables high regioselectivity for complex precursors. | Increases step count, potentially lowering overall yield; requires careful selection of compatible protecting groups. |
| Catalytic Sulfation | Substrate + Sulfating Agent + Catalyst | High efficiency (low catalyst loading); potential for high selectivity; greener process. | Catalyst development is challenging; may require extensive screening and optimization. |
Integration of Advanced Analytical Techniques for Real-Time Monitoring
Understanding the formation kinetics, stability, and subsequent reactions of this compound requires sophisticated analytical tools capable of real-time monitoring. Process Analytical Technology (PAT), a framework supported by regulatory agencies, is increasingly central to chemical synthesis and enables dynamic, data-rich experimentation. nih.govoregonstate.edu
Future advancements will involve integrating a suite of complementary PAT tools into both the chemical synthesis and biological study of phenanthryl sulfates. nih.gov This allows for a comprehensive, real-time understanding of the system.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy can be integrated directly into reaction vessels or flow chemistry setups. nih.govoregonstate.edu These methods can provide real-time quantitative data on the consumption of precursors (e.g., 4-hydroxyphenanthrene) and the formation of the sulfated product.
Chromatographic Techniques: The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) to reaction systems allows for the real-time separation and quantification of the target compound, intermediates, and any impurities. nih.govoregonstate.edu This provides a high level of detail on reaction progress and purity.
Advanced Data Analysis: The large datasets generated by real-time monitoring require advanced data processing models, such as partial least squares regression or machine learning algorithms, to extract meaningful quantitative information from complex spectral or chromatographic data. nih.govoregonstate.edu
An example of an integrated analytical setup for monitoring the synthesis of a target compound is shown below.
| Analytical Technique | Information Provided | Point of Integration |
| NMR Spectroscopy | Structural confirmation, quantification of starting material. | Inline, post-reagent mixing. |
| UV-Vis Spectroscopy | Concentration tracking of aromatic species. | Flow cell within the reactor loop. |
| IR Spectroscopy | Monitoring of specific functional groups (e.g., S=O bond formation). | Attenuated Total Reflectance (ATR) probe in the reaction vessel. |
| Online UHPLC | Separation and quantification of product, intermediates, and by-products. | Automated sampling from the reactor output stream. |
Refinement of Computational Models for Enhanced Predictive Power
Computational modeling is an indispensable tool for predicting the metabolic fate of xenobiotics and understanding enzyme-substrate interactions at a molecular level. For this compound, future research will focus on refining these models to provide more accurate predictions of its formation, biological activity, and potential toxicity.
In Silico Sulfotransferase Models: Researchers have developed highly accurate in silico models for key human sulfotransferase (SULT) enzymes, such as SULT1A1 and SULT2A1, which are responsible for the majority of Phase II sulfation. nih.gov These models, which incorporate insights into enzyme structure and dynamics, can screen large compound libraries to predict whether a molecule like 4-hydroxyphenanthrene will be a substrate. nih.govnih.gov Future work will involve expanding these models to include a wider range of SULT isoforms and refining them with more experimental data to improve their predictive accuracy for specific PAH metabolites.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. QSAR models have been developed for PAH metabolites to predict endpoints like mutagenicity or receptor binding. nih.govmdpi.commdpi.com Future models could be specifically trained on datasets of sulfated PAHs to predict their toxic potential, interaction with cellular transporters, or environmental fate. These models rely on calculating a variety of molecular descriptors (e.g., electronic, structural, energetic) to make predictions. mdpi.comnih.gov
Molecular Docking and Dynamics: Molecular docking simulates the binding of a ligand (e.g., 4-hydroxyphenanthrene) into the active site of an enzyme (e.g., a sulfotransferase). nih.govnih.gov This can predict the preferred binding orientation and estimate the binding affinity, providing mechanistic insight into why a specific isomer is formed. mdpi.com Molecular dynamics simulations can then be used to understand the flexibility of the enzyme and the stability of the enzyme-substrate complex over time. nih.gov Refinements will focus on using more accurate force fields and longer simulation times to better replicate physiological conditions.
Exploration of Specific Enzymatic Systems and Co-factors
The formation of this compound in organisms is catalyzed by sulfotransferase (SULT) enzymes. These enzymes transfer a sulfuryl group (SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate.
Future research directions in this area include:
Isoform-Specific Sulfation: Humans express multiple SULT isoforms, each with distinct substrate specificities. Identifying which specific SULTs (e.g., SULT1A1, SULT1E1, SULT2A1) are primarily responsible for the sulfation of 4-hydroxyphenanthrene is crucial. This can be achieved using heterologously expressed enzymes and kinetic assays.
Role of Co-factors and Cellular Environment: The availability of the co-factor PAPS can be a rate-limiting step in sulfation. Understanding the regulation of PAPS synthesis and its intracellular concentration is essential for predicting the extent of phenanthryl sulfate formation.
Microbial Sulfation and Desulfation: While conjugation is often seen as a detoxification step in eukaryotes, microbial enzymatic systems, particularly in anaerobic environments, may play a different role. Some sulfate-reducing bacteria are known to degrade the core phenanthrene structure. nih.govnih.gov Future work should investigate whether gut microbiota or environmental microbes can cleave the sulfate group from this compound, potentially regenerating the more toxic parent phenol (B47542) and influencing its environmental persistence and toxicological profile. Studies have identified enzymes like phenanthroate-CoA ligase in sulfate-reducing bacteria, indicating specialized pathways for PAH metabolism in these organisms. consensus.app
| Enzyme System | Organism Type | Role in Phenanthrene Metabolism | Key Co-factors |
| Sulfotransferases (SULTs) | Eukaryotes (e.g., humans) | Conjugation of hydroxylated phenanthrene to form phenanthryl sulfates. | PAPS (3'-phosphoadenosine-5'-phosphosulfate) |
| Cytochrome P450 Monooxygenases | Eukaryotes, some bacteria | Initial oxidation of phenanthrene to form hydroxylated metabolites (e.g., 4-hydroxyphenanthrene). | NADPH |
| Carboxylases / Ligases | Anaerobic bacteria | Initial activation of the phenanthrene ring for degradation under sulfate-reducing conditions. | ATP, Mg²⁺, K⁺ |
Understanding Environmental Dynamics and Ecological Impact Beyond Organisms
Once formed and excreted, this compound enters the environment, where its fate and transport are governed by a different set of principles than its lipophilic parent compound, phenanthrene. The addition of a sulfate group dramatically increases water solubility and changes the molecule's interaction with environmental matrices.
Key areas for future research include:
Sorption and Transport: Phenanthrene has a high affinity for organic carbon in soil and sediment, which limits its mobility. nih.govau.dknih.gov In contrast, the highly polar this compound is expected to have a much lower sorption coefficient (Koc), making it more mobile in soil and potentially leading to groundwater contamination. nih.gov Future studies must quantify the sorption/desorption behavior of phenanthryl sulfates in various soil and sediment types to accurately model their environmental transport. maxwellsci.commaxwellsci.com
Biodegradation of the Conjugate: The environmental persistence of this compound is unknown. Research is needed to determine if environmental microorganisms can utilize it as a carbon or sulfur source. This involves identifying microbial communities and specific enzymatic pathways capable of either cleaving the sulfate ester bond (desulfation) or degrading the entire molecule. Anaerobic degradation by sulfate-reducing microorganisms is a particularly important area, as these organisms are prevalent in contaminated sediments. acs.orgusgs.gov
Photodegradation: Many PAHs are susceptible to degradation by sunlight. pjoes.com The photochemical stability of this compound in aquatic environments needs to be assessed to determine if this is a significant environmental attenuation pathway.
Ecological Impact: While often considered detoxification products, the ecological impact of accumulated PAH conjugates in the environment is not well understood. nih.govnih.gov Studies are required to assess the potential toxicity of this compound to aquatic organisms and soil microbial communities, as its altered bioavailability could lead to different ecological effects than the parent PAH. ijaar.orgresearchgate.net
Multi-Disciplinary Approaches to Complex Bioconjugate Research
Addressing the complexities of this compound—from its enzymatic formation to its environmental fate—requires a highly integrated, multi-disciplinary approach. Siloed research in individual fields like synthetic chemistry or environmental toxicology will provide only partial answers. The future of this research lies in the convergence of multiple disciplines.
A multi-disciplinary research framework would involve:
Synthetic Chemistry: Chemists will develop robust, position-specific routes to synthesize pure this compound and other isomers, providing the essential analytical standards for all other studies.
Analytical & Bioanalytical Chemistry: Experts in this area will develop and implement advanced, real-time analytical methods to monitor the formation of the conjugate in both chemical reactors and biological systems (e.g., cell cultures, microsomal incubations).
Biochemistry & Molecular Biology: Biochemists will isolate and characterize the specific SULT enzymes responsible for sulfation, determine their kinetic parameters, and investigate the regulatory networks that control their expression and the availability of the PAPS co-factor.
Computational Toxicology: Computational chemists will build and refine predictive models (QSAR, molecular docking) to forecast which PAH metabolites are likely to be sulfated, the potential toxicity of the resulting conjugates, and their interactions with other biological molecules. oregonstate.edu
Environmental & Soil Science: Environmental scientists will perform microcosm and field studies to determine the sorption, transport, biodegradation, and ultimate fate of this compound in soil, water, and sediment, providing critical data for environmental risk assessment. researchgate.net
By integrating these diverse fields, researchers can build a comprehensive, molecule-to-ecosystem understanding of this compound, enabling a more accurate assessment of the risks posed by phenanthrene exposure and its metabolic products.
Q & A
Q. Basic
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons and carbon environments, with characteristic downfield shifts for sulfate-attached carbons (δ ~120-140 ppm).
Infrared (IR) Spectroscopy : Strong absorption bands at 1050-1250 cm⁻¹ (S=O stretching) and 600-800 cm⁻¹ (C-S vibrations).
High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M-H]⁻ at m/z 273.0299 for C₁₄H₁₀O₄S).
X-ray Crystallography : Resolves crystal packing and confirms stereochemistry when single crystals are obtainable .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Advanced
Contradictory data often arise from variability in experimental conditions (e.g., cell lines, dosing protocols). To address this:
- Conduct systematic reviews with inclusion/exclusion criteria (e.g., only studies using purity-verified compounds).
- Perform dose-response meta-analyses to identify nonlinear effects.
- Replicate key experiments under standardized conditions (e.g., ISO 17025-certified labs) while controlling for confounders like solvent choice (DMSO vs. saline).
- Use sensitivity analysis to assess the impact of outlier datasets .
What experimental designs are optimal for studying the stability of this compound under physiological conditions?
Q. Advanced
Accelerated Stability Testing : Incubate the compound at 40°C/75% relative humidity for 1-3 months, sampling periodically.
pH-Dependent Degradation : Use buffered solutions (pH 1.2, 4.5, 7.4) with LC-MS monitoring to identify hydrolysis products.
Light Sensitivity : Expose to UV-Vis light (300-800 nm) and quantify photodegradation via spectrophotometry.
Data Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C using degradation kinetics from elevated temperatures .
How does computational modeling enhance understanding of this compound’s interactions with biomolecules?
Q. Advanced
Molecular Docking : Predict binding affinities to targets like sulfotransferases using AutoDock Vina or Schrödinger Suite.
Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess conformational stability.
Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the sulfate group’s active site.
ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., solubility, CYP450 inhibition) .
What protocols ensure accurate quantification of this compound in complex biological matrices?
Q. Advanced
Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
LC-MS/MS Optimization :
- Mobile Phase: 0.1% formic acid in water/acetonitrile.
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- MRM Transition: m/z 273 → 97 (sulfate fragment).
Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (85-115%) .
How do researchers differentiate between sulfate ester isomers in this compound derivatives?
Q. Advanced
Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers.
Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximity between sulfate and adjacent protons.
Isotopic Labeling : Synthesize ³⁴S-labeled analogs to track sulfate positioning via MS/MS fragmentation patterns.
Crystallographic Data : Compare unit cell parameters with known isomers in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
